Chromoionophore IX

Description

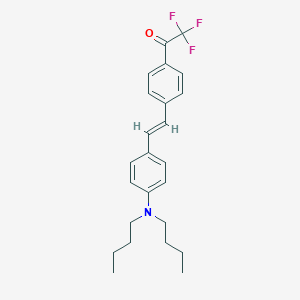

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3NO/c1-3-5-17-28(18-6-4-2)22-15-11-20(12-16-22)8-7-19-9-13-21(14-10-19)23(29)24(25,26)27/h7-16H,3-6,17-18H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWDIHBWRAWRHS-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421749 | |

| Record name | Chromoionophore IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192190-91-3 | |

| Record name | Chromoionophore IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the mechanism of action of Chromoionophore I

An In-Depth Technical Guide to the Mechanism of Action of Chromoionophore I (ETH 5294)

Introduction

Chromoionophore I, also known by its research code ETH 5294, is a highly lipophilic, synthetic dye engineered to function as a sensitive optical transducer of proton concentration (pH).[1][2] Its primary application is not as a direct ion sensor, but as a critical component within optical sensing membranes (optodes) designed for the quantification of various ions such as potassium (K⁺), calcium (Ca²⁺), and ammonium (NH₄⁺).[3][4] The operational principle of Chromoionophore I is elegantly indirect; it leverages a change in its protonation state, which is coupled to a highly specific ion-recognition event mediated by a separate, selective ionophore molecule. This coupling allows for a measurable change in its color (absorbance) or fluorescence, providing a robust optical signal that correlates to the concentration of the target analyte.[5][6]

This guide provides a detailed exploration of the molecular characteristics, core mechanism of action, and practical implementation of Chromoionophore I in ion sensing. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this essential sensing component. It is critical to distinguish Chromoionophore I (ETH 5294), the H⁺-sensitive optical transducer, from molecules like "Calcium Ionophore I" (ETH 1001), which are true ionophores that directly bind and transport specific ions.[7][8]

Part 1: Molecular and Optical Profile of Chromoionophore I

Chemical Structure and Physicochemical Properties

The functionality of Chromoionophore I is intrinsically linked to its chemical architecture. The molecule consists of three key domains: a large, hydrophobic benzo[a]phenoxazine core which acts as the chromophore; a diethylamino group that serves as the specific protonation site; and a long C17-alkyl (octadecanoyl) chain that ensures high lipophilicity, anchoring the molecule firmly within the non-polar environment of a sensor membrane.[9]

The diethylamino moiety is a basic group that can reversibly bind a proton. This event induces a significant change in the electronic structure of the conjugated phenoxazine system, leading to a dramatic shift in the molecule's interaction with light.[5][9] The long alkyl chain is essential for its application in optodes, preventing it from leaching out of the hydrophobic membrane into the aqueous sample.[1]

Table 1: Physicochemical Properties of Chromoionophore I (ETH 5294)

| Property | Value | Source(s) |

| Synonyms | ETH 5294, N-Octadecanoyl-Nile Blue | [3][10] |

| Chemical Name | 9-(Diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine | [3] |

| CAS Number | 125829-24-5 | [1][3] |

| Molecular Formula | C₃₈H₅₃N₃O₂ | [3] |

| Molecular Weight | 583.85 g/mol | [1][3] |

| Form | Solid | [3] |

| Melting Point | 91-93 °C | [3][4] |

| Solubility | Oil-soluble, hydrophobic | [1] |

Optical Properties

The sensing capability of Chromoionophore I is entirely dependent on the change in its optical properties upon protonation. In its deprotonated (basic) form, the molecule has a distinct color and spectral profile. Upon binding a proton, its absorption and fluorescence characteristics shift significantly.

-

Deprotonated State (C): In a non-polar environment like a PVC membrane, the deprotonated form exhibits a strong absorption band in the visible spectrum, with a maximum around 530-550 nm.[9]

-

Protonated State (CH⁺): When the diethylamino group is protonated, the absorption maximum shifts to a much longer wavelength. The protonated form is also fluorescent, with a distinct excitation maximum around 614 nm and an emission maximum around 663 nm.[3][4]

This spectral separation between the two states allows for ratiometric measurements, where the ratio of absorbance or fluorescence intensity at two different wavelengths is used for quantification. This approach enhances accuracy by correcting for fluctuations in light source intensity, detector sensitivity, or dye concentration.

Table 2: Key Spectral Properties of Chromoionophore I

| State | Property | Wavelength (nm) | Source(s) |

| Deprotonated | Absorption Maximum (λ_abs_) | ~530 - 550 | [9] |

| Protonated | Fluorescence Excitation (λ_ex_) | ~614 | [3][4] |

| Protonated | Fluorescence Emission (λ_em_) | ~663 | [3][4] |

Part 2: The Core Mechanism of Action in Ion Sensing

The Ion-Exchange Principle

The central mechanism relies on a competitive equilibrium established within a specialized organic membrane that is in contact with an aqueous sample. Chromoionophore I acts as a reporter for an ion-exchange process driven by a separate, highly selective ionophore.[5][6]

Consider a sensor designed to detect potassium ions (K⁺). The membrane would be composed of:

-

An inert polymer matrix (e.g., poly(vinyl chloride) - PVC).

-

A plasticizer to ensure membrane fluidity and component mobility.

-

A K⁺-selective ionophore (e.g., Valinomycin).

-

Chromoionophore I (CH⁺) in its protonated form.

The sensing process unfolds as follows:

-

Initial State: The membrane is equilibrated with a sample. The K⁺-selective ionophore (Valinomycin, denoted as 'L') is free within the membrane, and Chromoionophore I is in its protonated, fluorescent state (CH⁺).

-

Ion Recognition: Valinomycin, at the membrane-sample interface, selectively binds a K⁺ ion from the aqueous sample.

-

Extraction into Membrane: The resulting positively charged complex ([LK]⁺) is drawn into the hydrophobic membrane.

-

Charge Neutrality and Signal Transduction: To maintain overall charge neutrality within the organic membrane phase, a positive charge must be expelled. The most readily available charge is the proton from the protonated Chromoionophore I (CH⁺). This proton is released from the membrane into the sample in exchange for the incoming [LK]⁺ complex.[5][6]

-

Optical Signal Generation: The deprotonation of CH⁺ to its neutral form (C) causes the observed change in the membrane's optical properties—either a decrease in fluorescence or a change in color/absorbance.

This entire process is a reversible equilibrium. The extent of proton release from Chromoionophore I is directly proportional to the amount of K⁺ extracted into the membrane by valinomycin, which in turn is dependent on the K⁺ concentration in the sample.

The overall equilibrium can be represented as:

K⁺ (aq) + L (mem) + CH⁺ (mem) ⇌ [LK]⁺ (mem) + C (mem) + H⁺ (aq)

Where:

-

(aq) denotes the aqueous sample phase.

-

(mem) denotes the membrane phase.

-

L is the selective ionophore (e.g., Valinomycin).

-

C and CH⁺ are the deprotonated and protonated forms of Chromoionophore I.

Visualization of the Ion-Exchange Mechanism

Caption: Experimental workflow from optode fabrication to data analysis.

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selectophore™ Chromoionophore I, MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]

- 3. 色离子载体 I Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. agscientific.com [agscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. moleculardepot.com [moleculardepot.com]

A Technical Guide to pH Sensing with Chromoionophore I: Principle, Protocol, and Application

Abstract

Precise pH monitoring is a critical parameter in countless biological and chemical processes, from industrial bioprocessing and environmental analysis to fundamental cell biology research and pharmaceutical drug development. While traditional glass electrodes remain a standard, they present limitations in terms of size, rigidity, and susceptibility to electrical interference.[1] Optical pH sensors, or optodes, offer a powerful alternative, enabling non-invasive, real-time monitoring in diverse environments.[2] This guide provides an in-depth exploration of Chromoionophore I (ETH 5294), a premier hydrophobic pH indicator, detailing its core operational principles, practical implementation in sensor fabrication, and relevance for scientific and drug development professionals.

The Core Principle: A Molecular Switch for Protons

At its heart, the functionality of Chromoionophore I as a pH sensor relies on a fully reversible, proton-driven change in its molecular structure, which in turn dictates its interaction with light. This process can be understood by examining its chemical nature and the resulting spectroscopic consequences.

Chemical Structure and Key Features

Chromoionophore I is a lipophilic, H⁺-selective neutral dye molecule derived from Nile Blue.[3] Its structure is characterized by two primary domains:

-

A Hydrophobic Moiety: Comprising a large benzo[a]phenoxazine core and a long C17-alkyl chain, this domain renders the molecule highly soluble in non-polar environments, such as plasticized polymer membranes, and anchors it securely within the sensor matrix.[4]

-

A Proton-Binding Site: A diethylamino group acts as the active site, capable of accepting and releasing a proton (H⁺).[4]

This amphiphilic nature is fundamental to its application; the hydrophobic body keeps it sequestered within the sensing membrane, preventing it from leaching into the aqueous sample, while the active site remains accessible to protons at the membrane-sample interface.

The Protonation/Deprotonation Equilibrium

The sensing mechanism is a classic acid-base equilibrium. The diethylamino group on the chromoionophore (C) can reversibly bind a hydrogen ion (H⁺) from the sample to form its protonated, conjugate acid (CH⁺).

C (Deprotonated) + H⁺ ⇌ CH⁺ (Protonated)

-

In Basic to Neutral Conditions (Low H⁺ concentration): The equilibrium shifts to the left. The chromoionophore exists predominantly in its neutral, deprotonated form.

-

In Acidic Conditions (High H⁺ concentration): The equilibrium shifts to the right. The chromoionophore becomes protonated.

This equilibrium is the "signaling pathway" that translates the chemical activity of protons in the sample into a measurable state change within the sensor.

Caption: The reversible protonation equilibrium of Chromoionophore I.

Spectroscopic Consequences: From Color to Quantification

The critical feature of Chromoionophore I is that its protonated and deprotonated forms have distinct optical properties. The binding of a proton alters the electron distribution within the benzo[a]phenoxazine ring system, leading to a significant shift in its absorption and fluorescence spectra.[5][6]

-

Deprotonated Form (High pH): Exhibits a strong absorbance in the green-yellow region of the spectrum, with a maximum typically between 530 nm and 550 nm, depending on the solvent environment.[4] This gives the sensor a distinct color in its basic state.

-

Protonated Form (Low pH): The absorption band shifts, and, more importantly for high-sensitivity applications, this form is fluorescent. It can be excited by light around 614 nm and exhibits a strong emission maximum at approximately 663 nm in the red part of the spectrum.

This "off-on" fluorescence behavior is particularly advantageous, as measuring an emitted signal against a dark background generally provides a higher signal-to-noise ratio than measuring changes in absorbance.[5] By measuring the intensity of fluorescence or the absorbance at a specific wavelength, one can determine the ratio of protonated to deprotonated chromoionophore, which is directly related to the pH of the sample.[7]

Engineering the Sensor: The Optode Membrane

To be used practically, Chromoionophore I is immobilized within a thin polymeric film, often called an optode or an optical sensor membrane.[1][8] The composition of this membrane is not merely a passive support; it is a critical component that actively modulates the sensor's performance characteristics.

The typical sensor membrane is a "cocktail" of several components dissolved in a volatile solvent (like THF), which is then cast as a thin film.

-

Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC) is commonly used to provide mechanical stability and a solid, transparent support structure.

-

Plasticizer: A water-immiscible organic liquid, such as bis(2-ethylhexyl)sebacate (DOS) or o-nitrophenyloctylether (NPOE), is added in a high concentration (typically ~66% of the membrane weight). The plasticizer's role is to dissolve all components, act as a membrane solvent, and ensure high mobility for the chromoionophore and ions within the membrane phase, which is essential for rapid response times.[1]

-

Chromoionophore I: The active pH indicator, added in a small concentration (~1% of membrane weight).

-

Ionic Additives (Optional but Recommended): Lipophilic salts (e.g., potassium tetrakis(4-chlorophenyl)borate) are often included to prevent the extraction of ions from the sample into the membrane and to define the ionic strength within the membrane, improving sensor stability and reproducibility.[9]

The Trustworthiness Pillar: Why the Matrix Matters A key insight for any scientist using these sensors is that the pKa of Chromoionophore I—the pH at which it is 50% protonated and thus the center of its dynamic range—is not an intrinsic constant. Instead, it is profoundly influenced by the polarity of the plasticizer used in the membrane cocktail.[9]

-

Polar Plasticizers (e.g., NPOE): These environments better stabilize the charged, protonated form (CH⁺) of the chromoionophore. This makes it "easier" for the chromoionophore to accept a proton, resulting in a higher pKa value.

-

Non-polar Plasticizers (e.g., DOS): These environments are less favorable for the charged form. Consequently, a much higher concentration of protons (a lower pH) is required to drive the protonation, resulting in a lower pKa value.[10]

This principle is a self-validating system: by rationally selecting the plasticizer, the researcher can tune the sensor's measurement range to match the specific application, whether it's acidic industrial media or physiological buffers.[10][11]

Experimental Protocol: Fabricating and Using a Chromoionophore I-based Sensor

This section provides a generalized, step-by-step methodology for creating and using a Chromoionophore I optode for pH measurement.

Caption: A typical workflow from sensor fabrication to final pH measurement.

Step 1: Preparation of the Sensor Cocktail

-

Accurately weigh the membrane components. A typical ratio is ~33% PVC, ~66% plasticizer (e.g., NPOE), and ~1% Chromoionophore I by weight.

-

Dissolve all components completely in a high-purity volatile solvent like tetrahydrofuran (THF). Ensure the solution is homogenous.

Step 2: Membrane Casting

-

Pipette a defined volume of the cocktail onto a clean, flat substrate (e.g., a glass slide or the bottom of a glass petri dish).

-

Allow the solvent to evaporate slowly in a dust-free, level environment (e.g., overnight). This will result in a thin, flexible, brightly colored polymeric film.

-

Once fully dry, the membrane can be carefully peeled off or small discs can be punched out for use.

Step 3: Calibration

-

Prepare a series of at least 3-5 calibration buffer solutions of known pH that bracket the expected pH range of your sample.

-

Mount a sensor disc in your measurement setup (e.g., fixed inside a cuvette or at the tip of a fiber optic guide).

-

Sequentially expose the sensor to each calibration buffer, allowing the signal to stabilize completely at each step. Record the fluorescence intensity (at ~663 nm) or absorbance (at ~540 nm) for each pH value.

-

Plot the optical signal as a function of pH. The data should yield a sigmoidal curve. This is your calibration curve.

Step 4: Sample Measurement

-

Expose the calibrated sensor to your unknown sample.

-

Allow the signal to stabilize and record the final optical signal.

-

Interpolate the pH of your sample from the recorded signal using the calibration curve generated in Step 3.

Performance Characteristics and Data

The quantitative performance of a Chromoionophore I-based sensor is highly dependent on the membrane composition. The following table summarizes typical characteristics.

| Parameter | Typical Value / Range | Influencing Factors |

| Molecular Weight | 583.85 g/mol [12] | N/A |

| pKa in NPOE/PVC Membrane | ~10.5 - 12.0[10] | Plasticizer polarity, ionic additives[9] |

| pKa in DOS/PVC Membrane | ~8.0 - 9.5[10] | Plasticizer polarity, ionic additives[9] |

| Measurement Range | Typically pKa ± 1.5 pH units | The pKa of the chromoionophore in the specific membrane matrix. |

| Excitation Wavelength (λex) | ~614 nm (protonated form) | Solvent/matrix environment |

| Emission Wavelength (λem) | ~663 nm (protonated form) | Solvent/matrix environment |

| Response Time | Seconds to a few minutes | Membrane thickness, plasticizer viscosity, sample stirring.[1] |

Relevance and Applications in Drug Development & Research

The ability to perform non-invasive, real-time pH measurements makes Chromoionophore I-based sensors invaluable tools for researchers and drug development professionals.

-

Bioprocess Monitoring: In the production of biologics (e.g., monoclonal antibodies) using cell cultures, maintaining the pH of the growth media within a narrow optimal range is critical for cell viability and product yield. Optical sensors integrated into single-use bioreactor bags allow for continuous, contamination-free monitoring.[2]

-

Cell-Based Assays: The pH of the extracellular environment can influence drug efficacy, cell metabolism, and ion channel function. Miniaturized sensors can be used in microplates to monitor pH changes in real-time during high-throughput screening of drug candidates.[13]

-

Studying Ion Transport: The activity of many ion channels and transporters is pH-dependent. Chromoionophore I has been used as a molecular tool to study these processes in various cell types, including cancer cells and neurons, providing insights into disease mechanisms and potential therapeutic targets.[12] The pharmacophore concept, central to drug design, relies on understanding interactions like protonation that drive biological activity, a process directly reported by sensors like Chromoionophore I.[14]

Conclusion

Chromoionophore I is a robust and versatile tool for optical pH sensing. Its operational principle, rooted in a simple yet elegant protonation-dependent shift in its spectroscopic properties, allows for sensitive and reliable pH determination. By understanding the core mechanism and the critical role of the sensor matrix in tuning performance, researchers can fabricate and deploy customized optical sensors for a wide array of applications, driving innovation in basic research and accelerating the development of new therapeutics.

References

-

Wolfbeis, O. S. (2020). Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Chemical Reviews, 120(21), 11985-12198. [Link]

-

ResearchGate. (n.d.). The structure of chromoionophore I (A), and absorption spectrum of... [Diagram]. Retrieved from ResearchGate. [Link]

-

Xing, H., & Wolfbeis, O. S. (2020). Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. ACS Chemical Reviews, 120(21), 11985–12198. [Link]

-

Powers, R., & Chiaramonti, A. N. (2016). A photonic pH sensor based on photothermal spectroscopy. Scientific Reports, 6, 32939. [Link]

-

Qin, Y., et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. Sensors, 14(7), 11621–11634. [Link]

-

Peper, S. (2022). Ion-selective nanoparticles and membranes: the role of the matrix. Chemical Communications, 58(20), 3239-3251. [Link]

-

PreSens Precision Sensing GmbH. (n.d.). Optical pH Sensors. Retrieved from PreSens. [Link]

-

PyroScience GmbH. (n.d.). Sensing Principle pH Sensors. Retrieved from PyroScience. [Link]

-

Ruzicka, J., & Scampavia, L. (1999). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Analytica Chimica Acta, 393(1-3), 211-221. [Link]

-

Chen, J., et al. (2021). Revealing the sensing mechanism of a fluorescent pH probe based on a bichromophore approach. Physical Chemistry Chemical Physics, 23(3), 1837-1845. [Link]

-

Neri, S., et al. (2021). Visual pH Sensors: From a Chemical Perspective to New Bioengineered Materials. Chemosensors, 9(7), 173. [Link]

-

Koutsoukas, A., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics, 39(12), 2000059. [Link]

-

Unisense. (n.d.). pH microelectrode for research applications. Retrieved from Unisense. [Link]

-

Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Retrieved from Molecular Devices. [Link]

Sources

- 1. Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optical pH Sensors [presens.de]

- 3. Selectophore™ Chromoionophore I, MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. Revealing the sensing mechanism of a fluorescent pH probe based on a bichromophore approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Optical pH Sensors - PyroScience GmbH [pyroscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardepot.com [moleculardepot.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Chromoionophore I: A Comprehensive Technical Guide to Spectral Properties and pKa Determination

This guide provides an in-depth exploration of Chromoionophore I (also known as ETH 5294), a lipophilic, proton-selective chromoionophore that has become a cornerstone in the development of optical chemical sensors (optodes). We will dissect the core principles governing its spectral behavior, the critical role of its acid-base properties (pKa), and the practical, field-proven methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a functional and mechanistic understanding of this vital analytical tool.

The Principle of Operation: A Proton-Powered Optical Transducer

Chromoionophores are sophisticated indicator dyes designed to produce a measurable optical response—typically a change in color (absorbance) or fluorescence—upon interaction with a target analyte. Chromoionophore I, a derivative of Nile Blue, is a highly basic dye specifically engineered for lipophilicity, ensuring its stable incorporation into the non-polar environment of a sensor membrane.[1]

Its primary function within an ion-selective optode is to act as a signal transducer. The sensing mechanism is an elegant interplay of thermodynamics and charge balance at the membrane-sample interface. In a typical cation-sensing scheme (e.g., for K⁺ or Ca²⁺), the membrane is composed of the chromoionophore, a specific ionophore (a molecule that selectively binds the target cation), and ionic additives within a polymer matrix (like PVC). The process unfolds as follows:

-

Initial State: In the absence of the target cation, the Chromoionophore I (C) is protonated by protons from the sample, existing as CH⁺. This protonated form has a distinct color.

-

Ion Exchange: When the sample containing the target cation comes into contact with the membrane, the selective ionophore binds the cation and pulls it into the membrane phase.

-

Charge Neutrality and Signal Transduction: To maintain charge neutrality within the lipophilic membrane, a positive charge must be expelled. The most thermodynamically favorable charge to be released is a proton (H⁺) from the protonated Chromoionophore I (CH⁺).

-

Optical Response: The deprotonation of the chromoionophore (CH⁺ → C + H⁺) induces a significant change in its electronic structure, resulting in a visually and spectrophotometrically detectable color change. The magnitude of this change is directly correlated with the concentration of the target cation in the sample.

Caption: Ion-exchange mechanism in an optode membrane using Chromoionophore I.

Spectral Properties: The Heart of the Signal

The functionality of Chromoionophore I is entirely dependent on the distinct and well-separated absorption spectra of its protonated (acidic) and deprotonated (basic) forms. This spectral shift is a direct consequence of the alteration of the conjugated π-electron system upon the addition or removal of a proton.

-

Protonated Form (CH⁺): In an acidic state, the molecule exhibits a strong absorption band at longer wavelengths in the visible spectrum.

-

Deprotonated Form (C): Upon losing a proton, the absorption maximum undergoes a significant hypsochromic (blue) shift to a shorter wavelength.

This pronounced spectral shift provides two clear analytical windows for measurement, allowing for ratiometric analysis which enhances signal stability and minimizes interference.

Table 1: Spectral Properties of Chromoionophore I

| Form | Property | Wavelength (λ) | Solvent/Medium | Source |

| Protonated (CH⁺) | Absorbance λmax | ~660 nm | Plasticized PVC Membrane | [2] |

| Fluorescence | λex ~614 nm; λem ~663 nm | Not Specified | [1] | |

| Deprotonated (C) | Absorbance λmax | ~530 - 550 nm | Chloroform / THF |

Note: Exact wavelengths are highly dependent on the polarity and composition of the membrane matrix, including the choice of plasticizer (e.g., DOS, NPOE).[3]

The Apparent pKa Value: Defining the Analytical Range

The pKa, or acid dissociation constant, is the single most critical parameter governing the operational range of a pH-based sensor. For Chromoionophore I embedded within a lipophilic membrane, we refer to its apparent pKa. This value is fundamentally different from its pKa in a purely aqueous solution because the non-polar membrane environment significantly alters the thermodynamics of proton exchange.

The apparent pKa dictates the pH range where the chromoionophore is most responsive. It represents the pH at which the concentrations of the protonated (CH⁺) and deprotonated (C) forms are equal. The useful dynamic range of a sensor based on this chromoionophore is typically centered around its pKa, spanning approximately ±1.5 pH units.

For Chromoionophore I (ETH 5294), the apparent pKa in plasticized PVC membranes is in the range of 10.6 to 12.0 .[2][4] This high basicity makes it exceptionally well-suited for ion-exchange-based sensors operating in the neutral to alkaline pH range.

Sources

An In-depth Technical Guide to Understanding the Hydrophobicity of Chromoionophore I

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the hydrophobicity of Chromoionophore I (ETH 5294), a critical parameter influencing its function as a highly selective proton ionophore in various scientific and biomedical applications. We will delve into the theoretical underpinnings of hydrophobicity, detail established experimental protocols for its determination, and discuss the implications of this property on the molecule's performance in ion-selective electrodes and membrane-based sensors.

Introduction: The Significance of Hydrophobicity in Chromoionophore I's Function

Chromoionophore I, also known by its research code ETH 5294 and chemical name N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide, is a lipophilic dye that functions as a highly selective proton carrier.[1] Its primary application lies in the fabrication of ion-selective electrodes and optical sensors (optodes) for the precise measurement of pH in complex biological and chemical environments. The efficacy of Chromoionophore I in these systems is intrinsically linked to its pronounced hydrophobicity.

The hydrophobic nature of Chromoionophore I ensures its preferential partitioning into the lipophilic environment of a sensor's membrane, typically composed of a polymer matrix like poly(vinyl chloride) (PVC) and a plasticizer. This partitioning is crucial for several reasons:

-

Membrane Retention: A high degree of hydrophobicity prevents the ionophore from leaching out of the membrane into the aqueous sample, ensuring the long-term stability and accuracy of the sensor.

-

Ion Transport: The lipophilic character of the molecule facilitates the transport of protons across the hydrophobic membrane barrier, a fundamental process for generating a measurable electrical or optical signal.

-

Selective Recognition: The specific chemical structure of Chromoionophore I, with its hydrophobic core and proton-binding sites, allows for the selective recognition and transport of H+ ions over other cations.

Understanding and quantifying the hydrophobicity of Chromoionophore I is therefore not merely an academic exercise but a practical necessity for the rational design and optimization of ion-selective sensors.

Theoretical Framework: Quantifying Hydrophobicity with LogP and LogD

Hydrophobicity is a physical property of a molecule that describes its tendency to repel water. In quantitative terms, it is most commonly expressed by the partition coefficient (P) or its logarithmic form, LogP .

LogP is defined as the logarithm of the ratio of the concentrations of a neutral compound in a two-phase system consisting of a hydrophobic solvent (typically n-octanol) and an aqueous solvent (water) at equilibrium.

LogP = log10 ([solute]octanol / [solute]water)

A positive LogP value indicates a preference for the hydrophobic phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).

For ionizable compounds, the distribution between the two phases is pH-dependent. In such cases, the distribution coefficient (D) , or its logarithmic form LogD , is a more appropriate descriptor. LogD takes into account the concentrations of all species (ionized and neutral) of the compound in both phases at a specific pH.

Chromoionophore I possesses a diethylamino group which can be protonated at low pH. Therefore, its hydrophobicity is more accurately described by LogD, which will vary with the pH of the aqueous phase. At physiological pH, where the amine is largely deprotonated and neutral, the LogD value will be close to the LogP value.

Due to the highly lipophilic nature of Chromoionophore I, its experimental determination can be challenging. Computational methods, based on the molecule's structure, can provide a valuable estimate of its LogP value.

Quantifying the Hydrophobicity of Chromoionophore I

| Parameter | Value | Method | Source |

| Chemical Formula | C38H53N3O2 | - | [1] |

| Molecular Weight | 583.85 g/mol | - | [1] |

| Calculated LogP | 11.25 ± 0.59 | Molinspiration | [2] |

| Qualitative Description | Hydrophobic, Oil-soluble | - | [3] |

Table 1: Physicochemical Properties and Hydrophobicity of Chromoionophore I.

The calculated LogP value of 11.25 is exceptionally high, confirming the profound hydrophobic character of Chromoionophore I. This value is consistent with its intended function as a membrane-bound ionophore.

Experimental Determination of Hydrophobicity: Protocols and Considerations

The "gold standard" for the experimental determination of LogP is the shake-flask method .[4] However, for highly lipophilic compounds like Chromoionophore I (with a LogP > 5), this method can be challenging due to the very low concentration of the analyte in the aqueous phase. Alternative methods, such as those based on High-Performance Liquid Chromatography (HPLC), are often employed for such compounds.

The Shake-Flask Method: A Detailed Protocol

This protocol outlines the traditional shake-flask method for LogP determination, adapted for a highly hydrophobic compound.

Materials:

-

Chromoionophore I

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Purified water (HPLC grade, pre-saturated with n-octanol)

-

Phosphate buffered saline (PBS) at a desired pH (e.g., 7.4) for LogD determination

-

Glass separatory funnels or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge (for phase separation)

-

UV-Vis spectrophotometer or HPLC with a suitable detector

Protocol:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or PBS) in a large separatory funnel. Shake vigorously for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

-

Preparation of Chromoionophore I Stock Solution: Prepare a stock solution of Chromoionophore I in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method used for detection.

-

Partitioning:

-

In a clean glass vial, add a known volume of the Chromoionophore I stock solution in n-octanol.

-

Add an equal volume of the pre-saturated aqueous phase (water or PBS).

-

Seal the vial and shake vigorously for a predetermined time (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed until the two phases have clearly separated.

-

To ensure complete separation, especially if an emulsion has formed, centrifuge the vial at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

-

Determine the concentration of Chromoionophore I in each aliquot using a suitable analytical technique. Given the chromophoric nature of the molecule, UV-Vis spectrophotometry is a viable option. HPLC is preferred for its higher sensitivity and specificity.

-

-

Calculation of LogP/LogD:

-

Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP or LogD is the base-10 logarithm of this value.

-

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: This step is critical to prevent volume changes in the two phases during the experiment, which would affect the accuracy of the concentration measurements.

-

Equilibration Time: The shaking time needs to be sufficient to ensure that the analyte has reached a true equilibrium between the two phases. This time may need to be optimized for each compound.

-

Choice of Analytical Method: The high LogP of Chromoionophore I means its concentration in the aqueous phase will be extremely low. Therefore, a highly sensitive analytical method like HPLC with UV or fluorescence detection is recommended over standard UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method for LogP Estimation

Reversed-phase HPLC (RP-HPLC) can be used to indirectly estimate the LogP of a compound. This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its hydrophobicity.

Principle:

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and an organic solvent like methanol or acetonitrile). Hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time. By calibrating the system with a series of compounds with known LogP values, the LogP of an unknown compound can be estimated from its retention time.

Protocol:

-

Preparation of Standards: Prepare solutions of a series of standard compounds with well-established LogP values that bracket the expected LogP of Chromoionophore I.

-

HPLC Analysis:

-

Inject the standard solutions and the Chromoionophore I solution onto the RP-HPLC system.

-

Elute the compounds using an isocratic mobile phase (a constant mixture of aqueous and organic solvents).

-

Record the retention time (tR) for each compound.

-

-

Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula:

k' = (tR - t0) / t0 where t0 is the dead time (the time it takes for an unretained compound to pass through the column).

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known LogP values. A linear relationship should be observed.

-

LogP Estimation: From the linear regression equation of the calibration curve and the log k' value of Chromoionophore I, calculate its estimated LogP.

Self-Validating System: The trustworthiness of the HPLC method relies on the quality of the calibration. The use of a sufficient number of well-chosen standards with accurately known LogP values is crucial for a reliable estimation. The linearity of the calibration curve (R2 value close to 1) serves as a self-validating parameter for the experimental setup.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Chemical structure of Chromoionophore I (ETH 5294).

Caption: Conceptual illustration of the LogP determination.

Caption: Experimental workflow for the shake-flask method.

Conclusion: The Indispensable Role of Hydrophobicity

The profound hydrophobicity of Chromoionophore I, as indicated by its high calculated LogP value, is a cornerstone of its function as a selective proton ionophore. This property dictates its localization and retention within sensor membranes, and facilitates the crucial process of ion transport. For researchers and developers in the field of chemical sensors and drug delivery, a thorough understanding and accurate quantification of this parameter are essential for designing robust and reliable analytical devices. The experimental protocols detailed in this guide provide a framework for the empirical validation of the hydrophobicity of Chromoionophore I and other lipophilic molecules, ensuring the scientific rigor required for advanced research and development.

References

-

The structure of chromoionophore I (A), and absorption spectrum of... ResearchGate. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

-

LogP and logD calculations. ChemAxon. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

LogP / LogD shake-flask method. protocols.io. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Highly lipophilic fluorescent dyes in nano-emulsions: towards bright non-leaking nano-droplets. PMC - NIH. [Link]

-

[Nile Blue Sulfate as Lipophilic Fluorochrome and Redox Indicator]. PubMed. [Link]

-

Water-soluble Nile Blue derivatives: syntheses and photophysical properties. PubMed - NIH. [Link]

-

Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. PMC - PubMed Central. [Link]

-

Dye lipophilicity and retention in lipid membranes: implications for single-molecule spectroscopy. PubMed. [Link]

-

logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

-

Physicochemical Properties. Pacific BioLabs. [Link]

Sources

The Nexus of Color and Concentration: A Technical Guide to the Theoretical Basis of Chromoionophore I in Ion-Selective Membranes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical and practical principles underpinning the function of Chromoionophore I (ETH 5294) in ion-selective optical sensors. Moving beyond a mere procedural outline, this document elucidates the core physicochemical mechanisms, thermodynamic equilibria, and kinetic considerations that govern the translation of ion-binding events into quantifiable optical signals. It is designed to empower researchers to not only effectively utilize this technology but also to innovate upon its foundations for novel applications in scientific research and pharmaceutical development.

Foundational Principles of Ion-Selective Optical Sensing

At its core, an ion-selective optode is a transducer that converts the chemical activity of a specific ion into a measurable optical response, typically a change in absorbance or fluorescence. Unlike potentiometric ion-selective electrodes (ISEs) that measure potential differences, optodes leverage the spectrophotometric properties of a key component—the chromoionophore.[1]

The sensing mechanism of a cation-selective optode featuring Chromoionophore I operates on a principle of competitive ion exchange at the membrane-sample interface.[2][3] The hydrophobic membrane, typically composed of a polymer matrix like poly(vinyl chloride) (PVC), a plasticizer, a specific ionophore, and the chromoionophore, is in contact with the aqueous analyte solution.

The key components and their roles are:

-

Polymer Matrix (e.g., PVC): Provides the structural integrity of the membrane and immobilizes the other components.

-

Plasticizer (e.g., o-Nitrophenyl octyl ether, DOS): A water-immiscible organic solvent that dissolves the other membrane components, ensures membrane flexibility, and influences the mobility of ions and ion-ionophore complexes within the membrane.[4][5] The polarity of the plasticizer can significantly impact the pKa of the chromoionophore and, consequently, the sensor's dynamic range and selectivity.[6]

-

Ionophore: A lipophilic molecule that selectively binds to the target analyte ion, facilitating its extraction from the aqueous sample phase into the hydrophobic membrane phase. The high selectivity of the ionophore is the primary determinant of the sensor's selectivity for the target ion over interfering ions.

-

Chromoionophore I (ETH 5294): A lipophilic, H+-selective neutral chromoionophore that acts as a pH indicator within the membrane.[7] It is a highly basic dye molecule that can be protonated or deprotonated, leading to a significant change in its absorption spectrum.

-

Lipophilic Ionic Additives (e.g., Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate): These salts are often incorporated into the membrane to maintain a constant ionic strength within the organic phase, prevent the co-extraction of counter-ions from the sample, and improve the stability and selectivity of the sensor.[8][9][10]

The Ion-Exchange Mechanism and Thermodynamic Equilibrium

The sensing mechanism is a dynamic equilibrium involving the analyte ion (I+), a proton (H+), the ionophore (L), and the deprotonated chromoionophore (C). The overall reaction at the phase boundary can be represented as:

I⁺(aq) + L(mem) + CH⁺(mem) ⇌ IL⁺(mem) + C(mem) + H⁺(aq)

Where:

-

I⁺(aq) is the analyte ion in the aqueous sample.

-

L(mem) is the ionophore in the membrane.

-

CH⁺(mem) is the protonated form of Chromoionophore I in the membrane.

-

IL⁺(mem) is the analyte-ionophore complex in the membrane.

-

C(mem) is the deprotonated form of Chromoionophore I in the membrane.

-

H⁺(aq) is the proton in the aqueous sample.

This equilibrium is governed by the relative affinities of the ionophore for the analyte ion and the chromoionophore for the proton, as well as the concentrations of all species involved. An increase in the analyte ion concentration in the sample drives the equilibrium to the right, leading to the deprotonation of the chromoionophore. This change in the protonation state of Chromoionophore I results in a measurable change in the optical properties of the membrane.[2][3]

The response of the optode is therefore dependent on both the analyte ion activity and the pH of the sample. For accurate measurements, the sample pH must be maintained at a constant and known value using a buffer.

Chromoionophore I: The Optical Transducer

Chromoionophore I (ETH 5294) is a derivative of Nile Blue. Its protonated form (CH+) exhibits a distinct absorption spectrum from its deprotonated, neutral form (C). The protonation/deprotonation equilibrium is characterized by its acid dissociation constant (pKa) within the specific membrane environment. The pKa of Chromoionophore I is significantly influenced by the polarity of the plasticizer used in the membrane. For instance, its pKa is generally 2-3 orders of magnitude lower in membranes plasticized with the less polar bis(2-ethylhexyl)sebacate (DOS) compared to the more polar o-nitrophenyloctylether (o-NPOE). This is a critical consideration in sensor design, as the pKa determines the optimal working pH range of the sensor.

The change in the absorbance of the membrane is directly related to the degree of protonation (α) of the chromoionophore, which in turn is a function of the analyte ion activity. The relationship between the measured absorbance and the analyte concentration allows for the construction of a calibration curve.

Quantitative Performance Metrics: Selectivity

The selectivity of an ion-selective optode is its ability to respond to the primary analyte ion in the presence of interfering ions. The selectivity is primarily determined by the ionophore's binding affinity for the target ion relative to other ions. It is quantified by the selectivity coefficient, K_opt_(A,B), where A is the primary ion and B is the interfering ion. A smaller selectivity coefficient indicates a higher preference for the primary ion.

The following table summarizes typical logarithmic selectivity coefficients for optodes employing Chromoionophore I with various ionophores for different target ions.

| Target Ion | Ionophore | Interfering Ion (B) | log K_opt_(A,B) |

| K⁺ | Valinomycin | Na⁺ | -4.20 ± 0.52[11] |

| Ca²⁺ | ETH 1001 | K⁺ | -4.8[12] |

| Na⁺ | -8.3[12] | ||

| Mg²⁺ | -5.9[12] | ||

| Na⁺ | ETH 227 | K⁺ | -1.2[13] |

| Ca²⁺ | -1.2[13] | ||

| Mg²⁺ | -2.5[13] |

Note: The exact values can vary depending on the membrane composition and measurement conditions.

Experimental Protocols

Preparation of an Ion-Selective Membrane

This protocol describes the preparation of a PVC-based ion-selective membrane for optical sensing. The specific amounts of ionophore and ionic additives should be optimized for the target analyte.

Materials:

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., o-Nitrophenyl octyl ether, o-NPOE)

-

Chromoionophore I (ETH 5294)

-

Ionophore (specific to the target analyte)

-

Lipophilic ionic additive (e.g., Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, NaTFPB)

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Prepare the Membrane Cocktail: In a clean, dry glass vial, dissolve the PVC, plasticizer, Chromoionophore I, ionophore, and ionic additive in THF. A typical composition might be approximately 33% PVC and 66% plasticizer by weight, with the ionophore and chromoionophore at 1-2 wt% and the ionic additive at a specific molar ratio relative to the ionophore.

-

Casting the Membrane: Pour the homogenous membrane cocktail into a glass ring (e.g., 24 mm diameter) placed on a clean, flat glass plate.

-

Solvent Evaporation: Cover the casting setup with a petri dish to allow for slow evaporation of the THF overnight in a dust-free environment.

-

Membrane Conditioning: Once the membrane is formed and the solvent has fully evaporated, carefully peel it from the glass plate. Cut out small disks (e.g., 7 mm diameter) for use in the sensor. Before use, the membrane disks should be conditioned by soaking them in a solution of the primary ion (e.g., 0.01 M) for several hours.

Characterization by UV-Vis Spectrophotometry

This protocol outlines the procedure for measuring the optical response of the prepared ion-selective membrane to varying analyte concentrations.

Equipment:

-

UV-Vis Spectrophotometer

-

Cuvette holder adapted for thin films or a flow-through cell

-

pH meter

-

Peristaltic pump (for flow-through measurements)

Procedure:

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

-

Blank Measurement: Record a baseline spectrum using a blank membrane (containing all components except the chromoionophore) in the sample buffer.

-

Membrane Mounting: Securely mount the conditioned ion-selective membrane in the cuvette holder or flow-through cell, ensuring the light path passes through the membrane.

-

Equilibration with Buffer: Equilibrate the membrane with the working buffer (at a fixed pH) by flowing the buffer over the membrane or filling the cuvette with the buffer until a stable baseline absorbance is achieved.

-

Calibration Curve Measurement:

-

Introduce a series of standard solutions of the target analyte with increasing concentrations, prepared in the same buffer.

-

For each concentration, allow the membrane to fully equilibrate until the absorbance spectrum is stable. This may take several minutes.

-

Record the full absorbance spectrum (e.g., from 400 to 750 nm) for each standard.

-

-

Data Analysis:

-

For each spectrum, determine the absorbance at the wavelength of maximum absorbance for both the protonated and deprotonated forms of Chromoionophore I.

-

Calculate the degree of protonation (α) or the ratio of absorbances at the two wavelengths.

-

Plot the chosen optical signal (e.g., absorbance at a specific wavelength or the ratio of absorbances) as a function of the logarithm of the analyte concentration to generate the calibration curve.

-

Visualizing the Core Principles

Ion-Exchange Signaling Pathway

Caption: Workflow for the preparation and optical characterization of an ion-selective membrane.

Conclusion

Chromoionophore I-based ion-selective optodes represent a powerful and versatile analytical tool. A thorough understanding of the underlying thermodynamic and kinetic principles of the ion-exchange mechanism is paramount for the rational design, optimization, and application of these sensors. By carefully selecting the membrane components, particularly the ionophore and the plasticizer, and by controlling the experimental conditions such as pH, researchers can develop highly sensitive and selective optical sensors for a wide range of analytes. This guide provides the foundational knowledge to not only utilize this technology effectively but also to push its boundaries in the realms of scientific discovery and pharmaceutical innovation.

References

-

Meyerhoff, M. E., & Opdycke, W. N. (1986). Ion-Selective Electrodes. Advances in Clinical Chemistry, 25, 1-47. [Link]

-

Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Chemical Reviews, 97(8), 3083-3132. [Link]

-

Xie, X., & Bakker, E. (2015). Ion Selective Optodes: From the Bulk to the Nanoscale. Analytical Chemistry, 87(19), 9954–9959. [Link]

-

Qin, Y., & Bakker, E. (2002). Quantitative binding constants of H+-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta, 58(5), 909-918. [Link]

- Seiler, K. (1993). Ion-selective optode membranes. Fluka Chemie AG.

-

Zimmer & Peacock. (2020). What is the selectivity of ion-selective electrodes (ISE)? [Link]

-

Hisamoto, H., & Suzuki, K. (1999). Ion-selective optodes: current developments and future prospects. TrAC Trends in Analytical Chemistry, 18(8), 513-524. [Link]

-

Michalska, A., & Maksymiuk, K. (2009). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Journal of the Serbian Chemical Society, 74(1), 77-87. [Link]

-

Michalska, A., Appaih-Kusi, C., & Maksymiuk, K. (2021). Influence of the Type and Amount of Plasticizer on the Sensory Properties of Microspheres Sensitive to Lipophilic Ions. Chemosensors, 9(7), 173. [Link]

-

Guziński, M., D'Orazio, P., & Bakker, E. (2019). Recent improvements to the selectivity of extraction-based optical ion sensors. Sensors and Actuators B: Chemical, 282, 846-854. [Link]

-

Cuartero, M., Crespo, G. A., & Bakker, E. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors, 4(9), 2446–2454. [Link]

-

Gauglitz, G. (2005). Direct optical sensors: principles and selected applications. Analytical and Bioanalytical Chemistry, 381(1), 141-155. [Link]

-

Wolfbeis, O. S. (2014). Ionophore-Based Optical Sensors. Annual Review of Analytical Chemistry, 7, 483-512. [Link]

-

Ammann, D., Meier, P. C., & Simon, W. (1982). Ca2+-selective microelectrodes. Pflügers Archiv, 392(3), 114-120. [Link]

-

Seiler, K., Morf, W. E., Rusterholz, B., & Simon, W. (1990). Characterization of sodium-selective optode membranes based on neutral ionophores and assay of sodium in plasma. Clinical Chemistry, 36(7), 1350-1355. [Link]

-

Sokalski, T., Ceresa, A., Zwickl, T., & Pretsch, E. (2006). Ion-selective electrode for measuring low Ca2+ concentrations in the presence of high K+, Na+ and Mg2+ background. Analytical and Bioanalytical Chemistry, 385(8), 1477-1482. [Link]

-

Mettler Toledo. UV/Vis Spectrophotometry. [Link]

-

Bakker, E. (2022). Recent improvements to the selectivity of extraction-based optical ion sensors. Chemical Communications, 58(16), 2635-2646. [Link]

-

Oesch, U., Ammann, D., & Simon, W. (1987). Valinomycin-based K+ selective microelectrodes with low electrical membrane resistance. Neuroscience Letters, 74(2), 221-226. [Link]

-

Lifante, G. (2021). Theoretical Modelling of Ion Exchange Processes in Glass: Advances and Challenges. Applied Sciences, 11(16), 7563. [Link]

-

Wang, H., Liu, H., & Chen, J. (2021). Research on the Mechanism of Ion Exchange Based on Thermodynamic Equilibrium. Minerals, 11(10), 1121. [Link]

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Comparative analysis of a bulk optode based on a valinomycin ionophore and a nano-optode in micelles with pluronic F-127 for the quantification of potassium in aqueous solutions - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Utilization of lipophilic ionic additives in liquid polymer film optodes for selective anion activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Fluorescence Properties of Chromoionophore I (ETH 5294)

Prepared by: Gemini, Senior Application Scientist

Preamble: The Role of Optical Transducers in Modern Ion Sensing

In the landscape of analytical chemistry and drug development, the precise measurement of ion concentrations is a cornerstone of progress. From monitoring physiological electrolytes in living cells to quality control in pharmaceutical formulations, the demand for sensitive, selective, and real-time ion sensing is ever-present. Ionophore-based optical sensors (optodes) have emerged as a powerful platform to meet this demand. At the heart of many such sensors lies a critical component: the chromoionophore. This guide provides a deep dive into the spectral characteristics of Chromoionophore I (ETH 5294), a highly basic, lipophilic dye that has become a workhorse in the field as a fluorescent pH indicator and optical transducer. We will explore the fundamental mechanisms governing its fluorescence, provide field-proven protocols for its spectral characterization, and discuss the critical parameters that influence its performance.

The Core Mechanism: Ion-Exchange Transduction

Chromoionophore I is, fundamentally, a proton-selective ionophore.[1] Its utility in sensing other ions, such as K+, Na+, or Ca2+, is derived from its integration into a multi-component sensor matrix, typically a plasticized polymer membrane. The sensing mechanism is not based on the direct binding of the target analyte to the chromoionophore, but rather on a sophisticated ion-exchange equilibrium.[2][3]

The key components of such a sensor are:

-

An Ionophore (L): A molecule that selectively binds the target analyte ion (e.g., Valinomycin for K+).

-

A Chromoionophore (CHI): A lipophilic pH indicator, in this case, Chromoionophore I.

-

An Ionic Additive (optional but common): A lipophilic salt to provide a reservoir of anionic sites within the membrane and facilitate ion exchange.

The process unfolds as follows: The selective ionophore binds the target cation from the sample. To maintain charge neutrality within the hydrophobic membrane, this newly formed positively charged complex must be balanced. This is achieved by the release of a proton (H+) from the protonated chromoionophore (CHI-H+).[2][3] This deprotonation event is the lynchpin of the sensing mechanism, as the protonated and deprotonated forms of Chromoionophore I possess distinct spectral properties. The change in absorbance or fluorescence is therefore a direct consequence of the analyte binding event, transduced via a change in pH within the membrane.

Figure 1: The ion-exchange mechanism in an optode membrane. Binding of the analyte ion by a selective ionophore drives the deprotonation of Chromoionophore I, causing a measurable change in its fluorescence signal.

Intrinsic Fluorescence Spectra of Chromoionophore I

Chromoionophore I is a derivative of Nile Blue, featuring a hydrophobic benzo[a]phenoxazine core and a long C17 alkyl chain that ensures its lipophilicity and retention within sensor membranes.[1] Its fluorescence is strongly dependent on its protonation state. The protonated form is the primary species of interest for fluorescence-based sensing.

The fluorescence process begins with the absorption of a photon, promoting the molecule to an excited electronic state. After a brief period (the excited-state lifetime), the molecule relaxes back to the ground state, emitting a photon of lower energy (longer wavelength) in the process. This energy difference between the excitation and emission maxima is known as the Stokes shift.[4]

Key Spectral Characteristics

The reported spectral data for the protonated form of Chromoionophore I are summarized below. It is crucial to recognize that these values can be influenced by the specific solvent or membrane environment due to solvatochromic effects.[5][6][7]

| Parameter | Wavelength (nm) | Color Range | Reference |

| Excitation Maximum (λex) | ~614 | Orange-Red | [8] |

| Emission Maximum (λem) | ~663 | Red | [8] |

The deprotonated form exhibits a different absorption spectrum, with a maximum reported around 530-550 nm depending on the solvent, and its fluorescence is significantly weaker, making the protonated form the primary signaling species in "turn-off" or ratiometric sensing schemes.[1]

Experimental Workflow: Characterizing the Spectral Response

A robust characterization of Chromoionophore I's fluorescence is essential for developing reliable sensors. A pH titration is the most fundamental experiment to validate its function as a pH indicator.

Objective: To measure the excitation and emission spectra of Chromoionophore I as a function of pH and determine its apparent pKa within a defined matrix.

Materials:

-

Chromoionophore I (Selectophore® grade or equivalent)

-

High-purity solvent (e.g., Tetrahydrofuran (THF) or Chloroform)

-

Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)

-

Polymer (e.g., Polyvinyl chloride - PVC)

-

Buffer solutions spanning a wide pH range (e.g., pH 4 to 12)

-

Spectrofluorometer with cuvette holder

Protocol: Step-by-Step

Part A: Preparation of the Sensor "Cocktail" and Membrane

-

Stock Solution: Prepare a concentrated stock solution of Chromoionophore I in THF (e.g., 1 mg/mL). Protect from light.

-

Sensor Cocktail: In a glass vial, combine the polymer, plasticizer, and Chromoionophore I stock solution. A typical ratio might be ~33% PVC, ~66% DOS, and ~1% Chromoionophore I by weight. Ensure all components are fully dissolved in a minimal amount of THF.

-

Membrane Casting (Optional but recommended): For rigorous analysis, cast the cocktail onto a clean glass slide and allow the THF to evaporate completely in a dust-free environment. This creates a thin, uniform sensor membrane. Alternatively, for screening purposes, the cocktail can be used to form micelles in an aqueous solution.

Part B: Spectrofluorometric Analysis

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).

-

Set the excitation and emission monochromator slit widths (e.g., 5 nm). Narrower slits provide better resolution but lower signal intensity.

-

Set the scan speed and data interval (e.g., 120 nm/min and 1 nm interval).

-

-

Acquiring the Emission Spectrum:

-

Place a cuvette containing the sensor membrane (or micelle solution) equilibrated with a specific pH buffer into the sample holder.

-

Set the excitation wavelength to the known maximum, λex = 614 nm .

-

Scan the emission monochromator over a range that covers the expected emission, e.g., from 630 nm to 750 nm.

-

Record the spectrum and identify the emission maximum (λem).

-

-

Acquiring the Excitation Spectrum:

-

Set the emission wavelength to the observed maximum, λem ≈ 663 nm .

-

Scan the excitation monochromator over a range that covers the expected absorption, e.g., from 550 nm to 650 nm.

-

Record the spectrum. The excitation spectrum should closely resemble the absorption spectrum.[4]

-

-

Performing the pH Titration:

-

Repeat steps 2 and 3 for each buffer solution across the desired pH range.

-

Plot the fluorescence intensity at the emission maximum (λem) as a function of pH. This will generate a sigmoidal curve from which the apparent pKa (the pH at the inflection point) can be determined.

-

Figure 2: Experimental workflow for the spectrofluorometric characterization and pH titration of Chromoionophore I.

Critical Factors Influencing Spectral Integrity

Accurate and reproducible fluorescence measurements require careful consideration of several potential confounding factors.

-

Solvent Effects (Solvatochromism): The polarity of the local environment can alter the energy levels of the fluorophore's ground and excited states.[7][9] For π → π* transitions, an increase in solvent polarity often stabilizes the more polar excited state more than the ground state, leading to a bathochromic (red) shift in the emission spectrum.[9] This is why the choice of plasticizer and polymer in the sensor membrane is not trivial; it defines the microenvironment and can tune the sensor's response.

-

Fluorescence Quenching: Quenching refers to any process that decreases the fluorescence intensity.[10]

-

Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with another molecule (a quencher) and returns to the ground state non-radiatively.[10][11] Molecular oxygen is a notorious quencher. Deoxygenating solutions can sometimes improve signal intensity, though this is often impractical for real-time sensing.

-

Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and a quencher.[12][13] This reduces the population of fluorophores available for excitation.

-

-

Inner Filter Effect: At high concentrations, the sample itself can absorb a significant fraction of the excitation light before it reaches the center of the cuvette where the emission is measured. Similarly, the emitted light can be re-absorbed by other fluorophore molecules. This leads to a non-linear relationship between concentration and fluorescence intensity and can distort the shape of the excitation spectrum.[4] It is a self-validating principle to always work with dilute solutions where absorbance is typically below 0.1 AU.

Data Interpretation: From Spectra to Concentration

The ultimate goal of using Chromoionophore I in a sensor is to relate its spectral changes to the concentration of a target analyte. The pH titration curve generated in the experimental protocol is the basis for this calibration.

The relationship between the analyte activity (a_ion), proton activity (a_H+), and the chromoionophore's protonation state is defined by the sensor's equilibrium response function. The fluorescence signal can be correlated to the fraction of the chromoionophore in its protonated state (α).

By measuring the fluorescence intensity (F) at a single wavelength, one can construct a calibration curve relating F to log(a_ion). A more robust method is ratiometric measurement .[14] This involves measuring the fluorescence intensity at two different wavelengths—one sensitive to the protonation state and one that is less sensitive (an isosbestic point, if available) or one corresponding to the deprotonated form. The ratio of these intensities cancels out variations in probe concentration, path length, and excitation source fluctuations, leading to more reliable and quantitative measurements.[14]

Figure 3: Logical relationship illustrating how analyte concentration dictates the measured fluorescence signal through a cascade of equilibria.

Conclusion

Chromoionophore I (ETH 5294) is a powerful tool for optical ion sensing, acting as a highly sensitive fluorescent transducer. Its spectral properties, characterized by strong excitation and emission in the red portion of the visible spectrum for its protonated form, are central to its function. A thorough understanding of the ion-exchange mechanism, the influence of the local environment on its fluorescence spectra, and potential artifacts like quenching is paramount for the rational design and validation of robust and reliable ion-selective optical sensors. The protocols and principles outlined in this guide provide a framework for researchers and drug development professionals to effectively harness the capabilities of this versatile indicator.

References

- Ionophore-Based Optical Sensors.Annual Reviews.

- Chromoionophore I (ETH 5294)

- Oxazinoindolines as Fluorescent H+ Turn-On Chromoionophores For Optical and Electrochemical Ion Sensors.

- Ionophore-Based SERS Nanosensors for Selective Electrolyte Detection and Intracellular Mapping.

- Ionophore-Based Ion-Selective Optical NanoSensors Operating in Exhaustive Sensing Mode.

- Fluorescence quenching mechanisms.Photochemistry Class Notes - Fiveable.

- The structure of chromoionophore I (A), and absorption spectrum of...

- Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes.PMC - NIH.

- (PDF) Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors.

- Quenching mechanisms in oligonucleotide probes.LGC Biosearch Technologies.

- Quenching (fluorescence).Wikipedia.

- Fluorescence quenching.YouTube.

- Solvent Effects on the Absorption Spectra of the para-Coumaric Acid Chromophore in Its Different Proton

- Chromoionophore I Selectophore® 125829-24-5.Sigma-Aldrich.

- Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore.PubMed.

- Chromoionophore I Selectophore® 125829-24-5.Sigma-Aldrich.

- Chromophores/fluorophores: spectral properties and characteristics.Bachem.

- Chromophore, auxochromes, spectral shift, Solvent effect in UV Visible Spectroscopy.YouTube.

- Substituent and Solvent Effects on the UV/Vis Absorption Spectrum of the Photoactive Yellow Protein Chromophore | Request PDF.

- Fluorescence Indic

Sources

- 1. researchgate.net [researchgate.net]

- 2. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. Solvent Effects on the Absorption Spectra of the para-Coumaric Acid Chromophore in Its Different Protonation Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. fiveable.me [fiveable.me]

- 13. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 14. static.horiba.com [static.horiba.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Chromoionophore I

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Solvent Selection

In the realm of chemical and biological research, the efficacy of a molecular tool is intrinsically linked to its behavior in various media. Chromoionophore I (also known as ETH 5294), a highly sensitive and lipophilic pH indicator, is no exception. Its utility in applications ranging from ion-selective electrodes to fluorescent probes within hydrophobic sensor membranes is fundamentally governed by its solubility.[1] An in-depth understanding of its solubility profile across a spectrum of organic solvents is not merely academic; it is a prerequisite for robust experimental design, accurate data interpretation, and the successful development of novel analytical methodologies. This guide provides a comprehensive overview of the solubility of Chromoionophore I, grounded in theoretical principles and supplemented with practical, field-proven experimental protocols.

The Molecular Basis of Chromoionophore I's Solubility Profile

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[2] An examination of the molecular structure of Chromoionophore I reveals the key determinants of its solubility characteristics.

Molecular Structure of Chromoionophore I:

-

CAS Number: 125829-24-5

-

Molecular Formula: C₃₈H₅₃N₃O₂

-

Molecular Weight: 583.85 g/mol

The structure is characterized by two main features: a long, nonpolar N-octadecanoyl chain and a large, largely hydrophobic benzo[a]phenoxazine core.[3] These extensive nonpolar regions render the molecule highly lipophilic and hydrophobic.[1][4] Consequently, Chromoionophore I exhibits a strong affinity for nonpolar organic solvents that can engage in van der Waals interactions with its hydrocarbon chain and aromatic system. Conversely, its solubility in polar solvents, particularly water, is exceedingly low due to the energetic unfavorability of disrupting the strong hydrogen bonding network of the solvent to accommodate a large, nonpolar solute.

Solubility of Chromoionophore I in Common Organic Solvents: A Summary

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility of Chromoionophore I | Rationale and Remarks |

| Nonpolar Solvents | ||||

| Hexane | 0.1 | 1.89 | Expected to be Soluble | The nonpolar nature of hexane aligns well with the long alkyl chain and large aromatic system of Chromoionophore I, facilitating dissolution through London dispersion forces. |

| Toluene | 2.4 | 2.38 | Expected to be Soluble | The aromatic ring of toluene can engage in π-π stacking interactions with the benzo[a]phenoxazine core of Chromoionophore I, in addition to van der Waals forces. |

| Halogenated Solvents | ||||

| Chloroform | 4.1 | 4.81 | Soluble (1.7 x 10⁻³ mol/L)[3] | A commonly used solvent for Chromoionophore I.[3] Its moderate polarity and ability to form weak hydrogen bonds contribute to its effectiveness. |

| Dichloromethane (DCM) | 3.1 | 9.08 | Expected to be Soluble | Similar to chloroform, DCM is a good solvent for many organic compounds and is expected to readily dissolve Chromoionophore I. |

| Ethers | ||||

| Diethyl Ether | 2.8 | 4.34 | Expected to be Soluble | A relatively nonpolar solvent that is a good choice for dissolving lipophilic compounds. |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Soluble (used in spectral analysis)[3] | A versatile solvent with moderate polarity that can dissolve a wide range of nonpolar and polar compounds. Previous spectral data has been recorded in THF.[3] |

| Ketones | ||||

| Acetone | 5.1 | 20.7 | Expected to be Soluble | A polar aprotic solvent capable of dissolving many organic substances. |

| Esters | ||||

| Ethyl Acetate | 4.4 | 6.02 | Expected to be Soluble | A moderately polar solvent commonly used in chromatography and extractions. |

| Polar Aprotic Solvents | ||||